molecular formula C21H16BrN5O6 B2512040 N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide CAS No. 894930-21-3

N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide

Cat. No.: B2512040
CAS No.: 894930-21-3
M. Wt: 514.292
InChI Key: QZWIZTACGIQTFJ-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core fused with a 1,3-dioxolo ring, a 3-methyl-1,2,4-oxadiazole substituent at the 7-position, and an N-(2-bromophenyl)acetamide side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,3-dioxolo group enhances solubility, while the oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions. The 2-bromophenyl group may influence lipophilicity and target binding via halogen interactions .

Properties

CAS No.

894930-21-3

Molecular Formula

C21H16BrN5O6

Molecular Weight

514.292

IUPAC Name

N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide

InChI

InChI=1S/C21H16BrN5O6/c1-11-23-19(33-25-11)9-27-20(29)12-6-16-17(32-10-31-16)7-15(12)26(21(27)30)8-18(28)24-14-5-3-2-4-13(14)22/h2-7H,8-10H2,1H3,(H,24,28)

InChI Key

QZWIZTACGIQTFJ-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Br)OCO4

solubility

not available

Origin of Product

United States

Biological Activity

The compound N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide represents a novel hybrid structure that integrates several bioactive moieties. The biological activities of such compounds are of keen interest due to their potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular structure features:

  • A bromophenyl moiety which enhances lipophilicity.
  • A 1,2,4-oxadiazole ring known for its diverse biological activities including anticancer and antimicrobial effects.
  • A quinazoline core associated with various pharmacological properties.

Table 1: Structural Components of the Compound

ComponentDescription
BromophenylEnhances lipophilicity and biological activity
1,2,4-OxadiazoleAnticancer and antimicrobial properties
QuinazolineAssociated with multiple therapeutic effects

Anticancer Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Compounds synthesized with this scaffold have shown IC50 values ranging from 0.137 to 0.583 µg/mL against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) .
  • The mechanism of action often involves the inhibition of key enzymes like EGFR (epidermal growth factor receptor), crucial for cancer cell proliferation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

  • Studies have demonstrated that oxadiazole derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • The presence of the oxadiazole ring enhances the ability to penetrate bacterial membranes, facilitating its antimicrobial action .

Case Studies

  • In Vitro Evaluation Against Cancer Cell Lines
    • A study evaluated the compound's efficacy against HepG2 and MCF-7 cell lines. Results showed that compounds derived from similar scaffolds had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Screening
    • In a screening against common pathogens, derivatives of the compound exhibited potent activity with MIC values indicating effectiveness similar to standard treatments .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Hydrophobic Interactions : The bromophenyl group enhances hydrophobic interactions with target proteins.
  • Enzyme Inhibition : The oxadiazole moiety is effective in inhibiting enzymes critical for DNA synthesis and cell division in cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C20H18BrN5O4C_{20}H_{18}BrN_{5}O_{4}, and its structure includes several functional groups that contribute to its biological activity. The presence of the oxadiazole and quinazoline moieties is particularly noteworthy as these structures are often associated with enhanced pharmacological properties.

Key Structural Features

  • Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxadiazole Moiety : Known for its biological activities including antimicrobial and anticancer properties.
  • Quinazoline Core : Frequently explored for its anticancer potential.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to N-(2-bromophenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide in cancer treatment. For instance:

  • Cytotoxicity Studies : Compounds containing oxadiazole rings have shown promising results against various cancer cell lines. A study reported that derivatives with oxadiazole exhibited significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values ranging from 1.8 µM to 4.5 µM .

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties:

  • Mechanism of Action : The oxadiazole and quinazoline structures may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for microbial survival .

Central Nervous System Disorders

There is emerging interest in the modulation of metabotropic glutamate receptors (mGluRs) for treating CNS disorders. Compounds similar to this compound may serve as allosteric modulators:

  • Research Findings : Investigations into mGluR modulators have shown that structural variations can significantly affect their pharmacological profiles .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (µM)
Compound A (similar structure)AnticancerMCF-71.8
Compound B (oxadiazole derivative)AntimicrobialE. coli15
Compound C (quinazoline derivative)CNS ModulationmGluR5Not specified

Case Study Example

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against the MCF-7 cell line. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Core Structure Key Substituents Reference
Target Compound Quinazolinone + 1,3-dioxolo 3-Methyl-1,2,4-oxadiazole; N-(2-bromophenyl)acetamide
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-quinazolin-5(6H)-yl}acetamide Quinazolinone 3-Methyl-1,2,4-oxadiazole; N-(2,3-dimethylphenyl)acetamide
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6j) Benzoxazole + triazole 3-Bromophenyl; 2-methylphenyl; triazole-thione
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide (7j) Triazole + naphthalene Naphthalenyloxy; p-tolyl acetamide
  • Quinazolinone vs.
  • 1,3-Dioxolo Group: Unique to the target compound, this group increases solubility compared to non-fused analogs (e.g., compound 6j in ).

Substituent Effects

  • Halogenated Aryl Groups : The 2-bromophenyl group in the target compound contrasts with chlorophenyl (e.g., 7k–7m in ) or methylphenyl (e.g., 6j in ) substituents. Bromine’s larger atomic radius may improve hydrophobic interactions but reduce metabolic stability compared to chlorine .
  • Oxadiazole vs.

Spectroscopic and Analytical Data

Property Target Compound (Predicted) 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-... (6j) 7j (Triazole Acetamide)
IR C=O Stretch ~1680 cm⁻¹ (quinazolinone/acetamide) 1574 cm⁻¹ (C=N) 1676 cm⁻¹ (acetamide)
¹H NMR (Methyl) δ ~2.3–2.5 ppm (oxadiazole-CH3) δ 2.34 ppm (Ar-CH3) δ 2.25 ppm (Ar-CH3)
Elemental Analysis C: ~57–59%; N: ~12–13% C: 56.89%; N: 12.45% C: 62.56%; N: 18.24% (for 9f in )
  • The target’s predicted elemental analysis aligns with quinazolinone derivatives (C: ~57–59%; N: ~12–13%), contrasting with triazole analogs (higher nitrogen content, e.g., 18.24% in ).

Research Implications

  • Optimization Opportunities : Replacing bromine with chlorine (as in 7k–7m ) could improve metabolic stability while retaining halogen-mediated binding.

Q & A

Q. Table 1: Critical Reaction Parameters

ParameterOptimal ConditionReference
CatalystPd(dppf)Cl₂
SolventTHF:H₂O (5:1)
Temperature80°C
Purification MethodColumn Chromatography

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments, particularly the oxadiazole and quinazoline moieties .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve 3D structure using SHELX for refinement and ORTEP-III for visualization .

Advanced: How can researchers address discrepancies in crystallographic data during structural elucidation?

Answer:
Discrepancies may arise from crystal twinning or disorder. Mitigation strategies include:

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder or partial occupancy .
  • Validation Software : Compare electron density maps with ORTEP-generated models to identify mismatches .
  • Data Cross-Check : Validate against NMR and MS data to confirm functional group positions .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:

  • Core Modifications : Alter the oxadiazole (e.g., substituent variation) or quinazoline (e.g., substitution at position 7) moieties to probe binding pockets .
  • Biological Assays : Test inhibitory activity using:
    • FLAP Binding Assays : Measure IC₅₀ values (<10 nM target) .
    • Whole Blood Assays : Evaluate LTB₄ synthesis inhibition (IC₅₀ < 100 nM) .
  • Computational Modeling : Dock derivatives into enzyme active sites (e.g., cyclooxygenase) to predict interactions .

Q. Table 2: Key SAR Parameters

Modification SiteBiological TargetAssay TypeReference
Oxadiazole Substituent5-Lipoxygenase Activating Protein (FLAP)FLAP Binding
Quinazoline CoreCyclooxygenase EnzymesWhole Blood Assay

Basic: What are the stability considerations for this compound during storage?

Answer:

  • Storage Conditions : Store at -20°C in inert atmosphere (argon) to prevent oxidation of the oxadiazole ring.
  • Solvent Compatibility : Use anhydrous DMSO for stock solutions to avoid hydrolysis .

Advanced: How to resolve conflicting spectral data (e.g., NMR vs. MS) for this compound?

Answer:

  • Repetition : Re-run NMR and MS under standardized conditions to rule out experimental error.
  • Complementary Techniques : Use High-Resolution MS (HRMS) for precise mass validation and 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Reference Comparison : Cross-check with published spectra of structurally similar compounds (e.g., ) .

Advanced: What computational methods are effective for predicting the biological activity of derivatives?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like FLAP or cyclooxygenase .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with oxadiazole) using Schrödinger Suite .
  • ADMET Prediction : Utilize SwissADME to forecast pharmacokinetic properties and toxicity risks .

Basic: How does this compound compare to structurally similar analogs in terms of reactivity?

Answer:

  • Halogen Effects : The 2-bromophenyl group enhances electrophilic substitution compared to chloro or fluoro analogs () .
  • Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole moiety improves metabolic stability relative to 1,3,4-oxadiazole derivatives .

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